12-Hydroxy-11,14-dioxoabieta-8,12-dien-7-yl acetate
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Overview
Description
7alpha-Acetoxyroyleanone is a diterpenoid compound with the molecular formula C22H30O5. It is a naturally occurring compound found in various species of the Plectranthus genus. This compound has garnered significant attention due to its diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Acetoxyroyleanone typically involves the oxidation of ferruginol with benzoyl peroxide. This reaction yields 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene, which is subsequently converted into 7alpha-Acetoxyroyleanone through a series of steps . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for 7alpha-Acetoxyroyleanone are not extensively documented, the general approach involves large-scale extraction from natural sources, followed by purification using chromatographic techniques
Chemical Reactions Analysis
Types of Reactions: 7alpha-Acetoxyroyleanone undergoes various chemical reactions, including:
Oxidation: Conversion to other royleanone derivatives.
Reduction: Formation of reduced diterpenoids.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Benzoyl peroxide is commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Dehydroroyleanone, horminone, and 7-oxoroyleanone.
Reduction: Reduced forms of royleanone derivatives.
Substitution: Functionalized royleanone derivatives with altered biological activities.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive diterpenoids.
Medicine: Investigated for its antiviral properties, including potential inhibitory effects on COVID-19.
Mechanism of Action
The mechanism of action of 7alpha-Acetoxyroyleanone involves interactions with cellular membranes and proteins. For instance, it disrupts the cell wall of MRSA, leading to antibacterial effects . Additionally, molecular docking studies have shown that it can inhibit key proteins involved in viral replication, such as the main protease and RNA-dependent RNA polymerase .
Comparison with Similar Compounds
- Curzerene
- Incensole
- Harmaline
- Cannabidiol
Comparison: 7alpha-Acetoxyroyleanone stands out due to its multi-target inhibitory potential against various pathogens. While compounds like cannabidiol also exhibit significant biological activities, 7alpha-Acetoxyroyleanone’s ability to interact with multiple protein targets simultaneously makes it unique .
Properties
IUPAC Name |
(8-hydroxy-1,1,4a-trimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-11(2)15-18(24)16-13(27-12(3)23)10-14-21(4,5)8-7-9-22(14,6)17(16)20(26)19(15)25/h11,13-14,24H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEJUZVNGNCLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-88-0 |
Source
|
Record name | 12-Hydroxy-11,14-dioxoabieta-8,12-dien-7-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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